

Comprehensive HPLC Analysis Methods for Fenticonazole Nitrate: Application Notes and Protocols

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

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Introduction

Fenticonazole nitrate is an imidazole derivative with broad-spectrum antimycotic activity against dermatophyte pathogens, *Malassezia furfur*, and *Candida albicans*. It exerts its antifungal effect through multiple mechanisms: inhibition of fungal cytochrome P450-dependent ergosterol synthesis, suppression of secretory aspartate protease production in *Candida albicans*, and blockage of yeast cytochrome oxidases and peroxidases. The compound's chemical name is 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole nitrate. **Accurate quantification** of **fenticonazole nitrate** in pharmaceutical formulations and biological samples is essential for quality control, stability studies, and pharmacokinetic evaluations. **High-Performance Liquid Chromatography (HPLC)** has emerged as the primary analytical technique for fenticonazole analysis due to its sensitivity, specificity, and ability to separate degradation products. These application notes provide detailed protocols and methodological considerations for HPLC analysis of **fenticonazole nitrate** across various matrices, supporting researchers in pharmaceutical development and quality control laboratories.

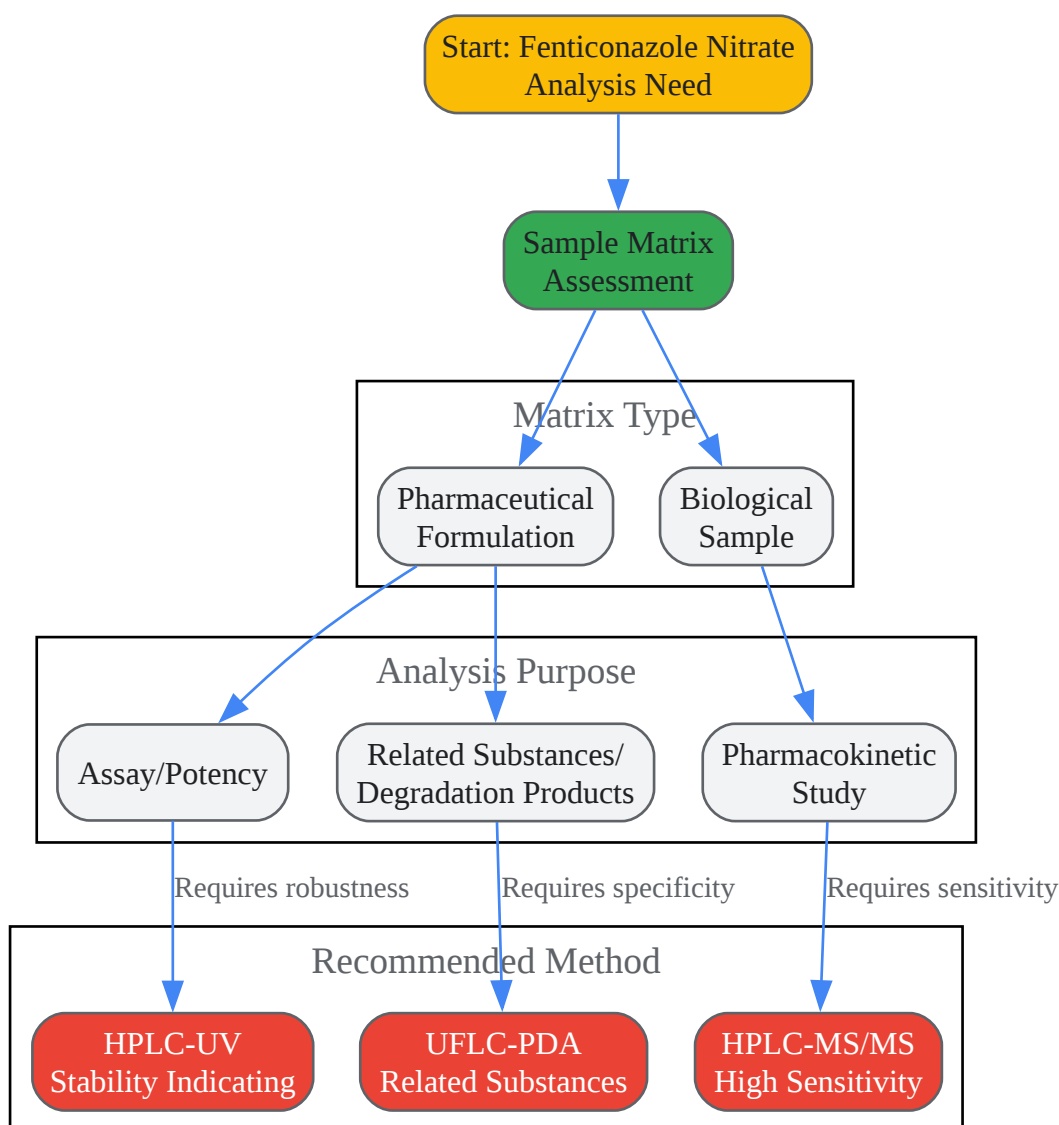
Summary of HPLC Methods

Various HPLC methods have been developed and validated for the analysis of **fenticonazole nitrate** in pharmaceutical dosage forms and biological samples. The selection of an appropriate method depends on the specific application, required sensitivity, available instrumentation, and matrix complexity. The table below summarizes the key HPLC methods developed for **fenticonazole nitrate** analysis:

Table 1: Summary of HPLC Methods for **Fenticonazole Nitrate** Analysis

Method Type	Stationary Phase	Mobile Phase Composition	Detection	Linear Range	Primary Application
RP-HPLC (Stability Indicating)	Hypersil Phenyl (250 × 4.6 mm)	Phosphate buffer:MeOH:ACN (60:30:10, v/v/v)	UV 210 nm	80-120% of target	Pharmaceutical dosage forms [1]
RP-HPLC (Related Substances)	C18 (100 × 4 mm, 3 μm)	Gradient: pH 3.0 phosphoric acid vs. ACN	PDA 235 nm	Not specified	Related substances in formulations [2]
HPLC-UV	C8 (250 × 4.6 mm)	MeOH:NaH ₂ PO ₄ buffer (70:30, v/v)	UV 255 nm	5-30 μg/mL	Capsule dosage forms [3]
HPLC-MS/MS (Plasma)	Kinetex XB-C18 (50 × 2.1 mm, 2.6 μm)	Gradient: MeOH vs. 5mM ammonium acetate + 0.2% formic acid	MS/MS (MRM)	5-1000 pg/mL (Method A), 0.1-20 ng/mL (Method B)	Human plasma (Pharmacokinetic studies) [4]

The following workflow diagram illustrates the decision-making process for selecting an appropriate HPLC method based on analytical requirements:



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Detailed HPLC Method Protocols

Stability-Indicating RP-HPLC Method for Simultaneous Estimation

This method is **specifically designed** for the simultaneous quantification of **fenticonazole nitrate**, tinidazole, and lidocaine in combined pharmaceutical dosage forms. The method effectively separates the

active compounds from their degradation products, making it suitable for stability studies [1].

- **Chromatographic Conditions:**

- **Column:** Hypersil Phenyl silica column (250 × 4.6 mm, 5 μm)
- **Mobile Phase:** Phosphate buffer:Methanol:Acetonitrile in ratio of 60:30:10 (v/v/v)
- **Flow Rate:** 1.0 mL/min
- **Detection Wavelength:** 210 nm
- **Column Temperature:** 40°C
- **Injection Volume:** 20 μL
- **Run Time:** Approximately 15-20 minutes
- **Diluent:** Methanol

- **Standard Solution Preparation:**

- Accurately weigh approximately 10 mg each of **fenticonazole nitrate**, tinidazole, and lidocaine reference standards.
- Transfer to a 10 mL volumetric flask and dissolve in methanol.
- Dilute to volume with methanol and mix well (stock solution A, 1000 μg/mL each).
- Pipette 1 mL of stock solution A into a 10 mL volumetric flask and dilute to volume with mobile phase (working standard solution, 100 μg/mL each).
- Filter through 0.45 μm nylon membrane before injection.

- **Sample Solution Preparation (Pharmaceutical Dosage Form):**

- For cream formulations: Accurately weigh a quantity equivalent to 10 mg of **fenticonazole nitrate**.
- Transfer to a 100 mL volumetric flask containing approximately 70 mL of methanol.
- Sonicate for 20-30 minutes with occasional shaking.
- Cool to room temperature, dilute to volume with methanol, and mix well.
- Filter through 0.45 μm membrane, discard the first few mL of filtrate.
- Further dilute as needed to obtain final concentration of approximately 100 μg/mL of **fenticonazole nitrate**.

Ultra-Fast Liquid Chromatographic (UFLC) Method for Related Substances

This **stability-indicating** method enables precise determination of fenticonazole and its related substances in pharmaceutical formulations using gradient elution, providing superior separation efficiency and shorter

analysis times [2].

- **Chromatographic Conditions:**

- **Column:** C18 column (100 × 4 mm, 3 μm particle size)
- **Mobile Phase A:** 85% phosphoric acid solution adjusted to pH 3.0 using triethylamine
- **Mobile Phase B:** Acetonitrile (HPLC grade)
- **Gradient Program:**

Table 2: Gradient Elution Program for Related Substances Analysis

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	80	20
5	60	40
10	40	60
15	20	80
20	80	20

- **Flow Rate:** 0.8 mL/min
- **Detection:** Photodiode Array Detector at 235 nm
- **Column Temperature:** 35°C
- **Injection Volume:** 10 μL
- **Autosampler Temperature:** 15°C

- **Forced Degradation Studies:**

- **Acidic Hydrolysis:** Treat sample solution with 0.1M HCl at 60°C for 2 hours.
- **Alkaline Hydrolysis:** Treat sample solution with 0.1M NaOH at 60°C for 2 hours.
- **Oxidative Degradation:** Treat sample solution with 3% H₂O₂ at room temperature for 30 minutes.
- **Thermal Degradation:** Expose solid sample to 60°C for 2 weeks.
- **Photolytic Degradation:** Expose sample to UV light (200 Watt hours/m²) and visible light (1.2 million lux hours).
- After degradation, neutralize the solutions (if necessary) and analyze immediately.

Method Validation Data

All described HPLC methods have been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the methods are suitable for their intended applications in pharmaceutical analysis and bioanalysis [1] [4] [3].

Table 3: Summary of Method Validation Parameters for **Fenticonazole Nitrate** HPLC Methods

Validation Parameter	Stability-Indicating Method [1]	UFLC Related Substances [2]	HPLC-UV Capsule Analysis [3]	HPLC-MS/MS Method [4]
Linearity Range	80-120% of target concentration	Not specified	5-30 µg/mL	5-1000 pg/mL (Method A), 0.1-20 ng/mL (Method B)
Correlation Coefficient (r²)	0.999	>0.999	0.999	>0.99
Precision (% RSD)	<2%	<2%	<2%	<15%
Accuracy (% Recovery)	98-102%	98-102%	100.1-100.3%	85-115%
Specificity	Resolved from degradation products	Resolved all related substances	Specific for analyte	No matrix interference
LOD	Not specified	Not specified	Not specified	5 pg/mL (Method A), 0.1 ng/mL (Method B)
LOQ	Not specified	Not specified	Not specified	5 pg/mL (Method A), 0.1 ng/mL (Method B)
Robustness	Validated for flow, temperature, and mobile phase variations	Validated for deliberate changes	Validated for operational parameters	Not specified

System Suitability Parameters

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. These parameters should be evaluated before sample analysis begins.

- **Theoretical Plates:** Not less than 2000
- **Tailing Factor:** Not more than 2.0
- **Repeatability:** %RSD for six replicate injections of standard solution should be not more than 2.0%
- **Resolution:** Baseline separation between fenticonazole and closest eluting compound (resolution >2.0)

Applications in Pharmaceutical Analysis

Analysis of Pharmaceutical Dosage Forms

The developed HPLC methods have been **successfully applied** to various pharmaceutical formulations including creams, vaginal capsules, and gels. For capsule analysis, the sample preparation involves:

- Accurately weigh and transfer the content of 10 capsules equivalent to 10 mg of **fenticonazole nitrate** into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 30-45 minutes with occasional shaking.
- Cool to room temperature, dilute to volume with methanol, and mix thoroughly.
- Filter through a 0.45 µm membrane filter, discarding the first few mL of filtrate.
- Further dilute with mobile phase to obtain a final concentration within the linearity range.
- Inject the prepared sample and calculate the content using the calibration curve.

The **assay results** for marketed formulations typically show recovery between 98-102% of the labeled claim, confirming the suitability of the methods for quality control testing [3] [5].

Bioanalytical Applications

For pharmacokinetic studies, **highly sensitive** HPLC-MS/MS methods are required due to the low plasma concentrations of fenticonazole following percutaneous or intravaginal administration. The sample preparation for plasma analysis involves:

- **Protein Precipitation:** Add 500 μL of acetonitrile containing 2% acetic acid to 100 μL of plasma sample.
- **Vortex Mixing:** Vigorously mix for 2 minutes.
- **Centrifugation:** Centrifuge at $10,000 \times g$ for 10 minutes at 4°C .
- **Collection:** Transfer the clear supernatant to a clean tube.
- **Evaporation:** Evaporate to dryness under a gentle stream of nitrogen at 40°C .
- **Reconstitution:** Reconstitute the residue with 100 μL of mobile phase.
- **Injection:** Inject an appropriate volume into the HPLC-MS/MS system.

These methods have been successfully applied to pharmacokinetic studies in healthy volunteers after single percutaneous and intravaginal administration of 2% **fenticonazole nitrate** gel, providing valuable data on absorption and elimination characteristics [4].

Troubleshooting and Best Practices

Common Issues and Solutions

- **Peak Tailing:** If peak tailing is observed, check the mobile phase pH and consider adding 0.1% triethylamine as a tailing suppressor. Also, ensure the column is not overloaded.
- **Retention Time Drift:** This may occur due to fluctuations in room temperature. Maintain constant column temperature and ensure mobile phase preparation is consistent.
- **High Backpressure:** Filter all mobile phases through $0.22 \mu\text{m}$ filters and check for column clogging. If necessary, reverse-flush the column according to manufacturer's instructions.
- **Poor Resolution:** Adjust the organic modifier ratio in the mobile phase or consider using a gradient elution program for better separation of complex mixtures.

Method Transfer Considerations

When transferring methods between laboratories or instruments, consider the following:

- Perform system suitability tests on the new instrument to ensure comparable performance.
- Verify critical method parameters such as resolution, tailing factor, and theoretical plates.
- For MS/MS methods, re-optimize source-dependent parameters like ionization voltage and gas flows for the specific instrument.
- Conduct a partial validation on the receiving instrument to demonstrate equivalent performance.

Conclusion

The HPLC methods detailed in these application notes provide **robust, accurate, and precise** approaches for the analysis of **fenticonazole nitrate** in various matrices. The stability-indicating methods allow for simultaneous monitoring of the active pharmaceutical ingredient and its degradation products, supporting quality control and stability testing in pharmaceutical development. For bioanalytical applications, the highly sensitive HPLC-MS/MS methods enable reliable quantification at pictogram per milliliter levels, facilitating pharmacokinetic studies. By following the standardized protocols and validation criteria outlined in this document, researchers can ensure reproducible and reliable results for **fenticonazole nitrate** analysis across different laboratories and applications.

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To cite this document: Smolecule. [Comprehensive HPLC Analysis Methods for Fenticonazole Nitrate: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527918#fenticonazole-nitrate-hplc-analysis-method>]

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